molecular formula C7H14N2 B1204008 3,7-Diazabicyclo[3.3.1]nonane CAS No. 280-74-0

3,7-Diazabicyclo[3.3.1]nonane

Cat. No.: B1204008
CAS No.: 280-74-0
M. Wt: 126.2 g/mol
InChI Key: PTPQJKANBKHDPM-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a unique structure that includes two nitrogen atoms within a bicyclic framework

Biochemical Analysis

Biochemical Properties

3,7-Diazabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system . The interaction of this compound with AMPA receptors enhances glutamatergic neurotransmission, which is crucial for cognitive functions such as learning and memory . Additionally, this compound has been found to interact with neurotrophic factors like BDNF and NGF, promoting neuronal survival and growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating AMPA receptor activity, leading to enhanced synaptic plasticity and improved cognitive functions . This compound also affects gene expression by inducing the production of neurotrophic factors, which support neuronal health and function . Furthermore, this compound impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric sites of AMPA receptors, enhancing their response to glutamate and facilitating synaptic transmission . This binding interaction leads to the activation of downstream signaling pathways that promote synaptic plasticity and cognitive functions . Additionally, this compound induces changes in gene expression by upregulating the production of neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux of neurotransmitters, particularly glutamate, by modulating the activity of AMPA receptors . This modulation affects the levels of metabolites involved in neurotransmission, contributing to the compound’s overall impact on cognitive functions and synaptic plasticity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as synaptic membranes, where it can exert its biochemical effects . The compound’s distribution is crucial for its efficacy in modulating synaptic transmission and enhancing cognitive functions.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized to synaptic membranes, where it interacts with AMPA receptors to modulate synaptic transmission . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[3.3.1]nonane typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This process forms a piperidone intermediate, which is then reacted with formaldehyde and another primary amine to yield the final product . Another method involves the alkylation of secondary amines with modified benzyl residues, achieving high yields (65-88%) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,7-Diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are commonly employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness: 3,7-Diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits unique binding characteristics and biological activity, particularly in its role as a modulator of AMPA receptors .

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPQJKANBKHDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182283
Record name 3,7-Diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-74-0
Record name 3,7-Diazabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo(3.3.1)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6VDH22TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of α-methylbenzylamine (10.7 g, 0.088 mol), paraformaldehyde (21.1 g, 0.703 mol), acetic acid (10.2 mL, 0.179 mol) and 1-benzyl-4-piperidone (16.7 g, 0.088 mol) in MeOH (418 mL) was heated at reflux overnight. Upon cooling to room temperature the solvents were removed in vacuo. Water (700 mL) and KOH pellets (11.7 g, 0.209 mol) were added and the mixture was extracted with 3×150 mL CH2Cl2. The organic layer was dried (K2CO3), filtered and the solvent was removed in vacuo. The yellow residues were triturated with hexane and the combined organic solvents were concentrated to provide bispidine (1) as a crude yellow oil (26.7 g, 90%).
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Synthesis routes and methods II

Procedure details

Obtainable by catalytic hydrogenation of 3,7-dibenzyl-3.7-diazabicyclo[3.3.1]nonane. Hydrogenation is performed by stirring 3,7-dibenzyl-3.7-diazabicyclo[3.3.1]nonane in a mixture of ethanol, concentrated hydrochloric acid and palladium on carbon under an atmosphere of hydrogen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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